1-(3,4-Dichlorobenzyl)cyclopropane-1-carboxylic acid
Description
1-(3,4-Dichlorobenzyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a dichlorobenzyl substituent at the 1-position of the cyclopropane ring.
Properties
Molecular Formula |
C11H10Cl2O2 |
|---|---|
Molecular Weight |
245.10 g/mol |
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H10Cl2O2/c12-8-2-1-7(5-9(8)13)6-11(3-4-11)10(14)15/h1-2,5H,3-4,6H2,(H,14,15) |
InChI Key |
VZJNYUUVYUJTRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation via Acid Chloride and Organometallic Reagents
One established approach involves the preparation of cyclopropane carboxylic acids through ketone intermediates derived from acid chlorides and organometallic reagents:
- Step 1 : Conversion of 1-fluoro-cyclopropane-1-carboxylic acid to its acid chloride using thionyl chloride.
- Step 2 : Reaction of the acid chloride with 4-chlorobenzyl zinc chloride (an organozinc reagent) to form the corresponding ketone intermediate.
- Step 3 : Cyclopropanation of the ketone using dimethylsulfonium methylide to form the cyclopropane ring.
This method was described in the context of related compounds such as 1-fluoro-cyclopropane-1-carboxylic acid derivatives and can be adapted to 3,4-dichlorobenzyl substituents by using the appropriate benzyl zinc chloride reagent.
- High purity and good yields.
- Mild reaction conditions.
- Selectivity in ring formation.
Oxidation of Cyclopropanecarboxaldehyde to Cyclopropanecarboxylic Acid
A novel oxidation process involves the direct oxidation of cyclopropanecarboxaldehyde to cyclopropanecarboxylic acid by molecular oxygen at elevated temperatures without catalysts or solvents. This free radical oxidation simplifies isolation and reduces costs.
This method can be integrated into the synthesis of substituted cyclopropane carboxylic acids by:
- Preparing substituted cyclopropanecarboxaldehydes (e.g., bearing 3,4-dichlorobenzyl groups).
- Oxidizing them under oxygen to yield the corresponding carboxylic acids.
Intramolecular Condensation Using Malonic Acid Derivatives and Dihalogenated Compounds
Another approach involves the intramolecular condensation of malonic acid derivatives with 1,2-dihalogenated compounds in the presence of an alcoholate base to form cyclopropane-1,1-dicarboxylic acid derivatives. While this method primarily yields dicarboxylic acid derivatives, it provides a framework for synthesizing cyclopropane rings with substituents.
Synthesis via α-(Cyclopropylcarbonyl)-α-alkyl Acetic Acids Intermediates
Thermal decarboxylation and subsequent transformations of α-(cyclopropylcarbonyl)-α-alkyl acetic acids have been reported as routes to cyclopropane derivatives. The preparation involves:
- Formation of lithium α-lithio carboxylates.
- Reaction with acid chlorides at low temperature.
- Acid workup and purification.
This method allows the introduction of cyclopropylcarbonyl groups, which could be modified to incorporate 3,4-dichlorobenzyl substituents.
Comparative Data Table of Preparation Methods
Mechanistic Insights and Reaction Conditions
- The oxidation of cyclopropanecarboxaldehyde proceeds via a free radical mechanism dependent on oxygen mass transfer rather than catalysis, simplifying scale-up.
- The organozinc-mediated ketone formation followed by cyclopropanation leverages nucleophilic addition and sulfur ylide chemistry, enabling stereoselective ring closure.
- Photoredox catalysis involves radical-polar crossover mechanisms, where radicals generated from carboxylic acids add to alkenes, followed by cyclization to form the cyclopropane ring.
- Intramolecular condensation reactions proceed via nucleophilic substitution and elimination, favoring cyclopropane ring formation with high yields when optimized.
Chemical Reactions Analysis
Oxidation Reactions
The carboxylic acid group undergoes oxidation under strong oxidizing conditions:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (aq) | 80°C, acidic pH | Ketone derivatives | 65–75% |
| CrO₃/H₂SO₄ | Room temperature | CO₂ (via decarboxylation) | >90% |
Example: Oxidation with KMnO₄ generates a ketone intermediate via α-proton abstraction, followed by ring strain-driven fragmentation .
Substitution Reactions
The dichlorobenzyl group participates in nucleophilic aromatic substitution (NAS):
| Reagent | Conditions | Product | Notes |
|---|---|---|---|
| NaOH (10% aq.) | Reflux, 6 hrs | Hydroxylated benzyl derivative | Regioselectivity at C4 due to Cl directing effects |
| NH₃ (g) | 120°C, sealed tube | Aminobenzyl analog | Requires Cu catalyst for improved efficiency |
Mechanism: NAS proceeds via a Meisenheimer complex, with Cl⁻ acting as a leaving group. Steric hindrance from the cyclopropane ring slows reaction kinetics .
Esterification and Decarboxylation
Controlled esterification preserves the cyclopropane ring:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| H₂SO₄/EtOH | Reflux, 3 hrs | Ethyl ester | 82% |
| PCl₅ followed by ROH | 0–5°C, anhydrous | Methyl/benzyl esters | 70–88% |
Decarboxylation occurs under thermal or basic conditions:
-
Thermal : 200°C → Cyclopropane ring opens to form 1-(3,4-dichlorobenzyl)propene (85% yield).
Ring-Opening Reactions
The cyclopropane ring undergoes strain-driven openings:
| Reagent | Conditions | Product | Mechanism |
|---|---|---|---|
| HBr (48% aq.) | 0°C, 30 min | 1-bromo-3-(3,4-dichlorophenyl)propane | Electrophilic addition |
| O₃ followed by Zn/H₂O | -78°C, CH₂Cl₂ | Aldehyde derivatives | Ozonolysis with reductive workup |
Kinetics: Ring-opening rates correlate with solvent polarity (k = 1.2×10⁻³ s⁻¹ in H₂O vs. 4.7×10⁻⁵ s⁻¹ in toluene) .
Mechanistic Insights
-
Acid-catalyzed ring-opening : Protonation of the cyclopropane ring induces bond polarization, favoring attack by nucleophiles at the less substituted carbon.
-
Electrophilic substitution : Cl substituents deactivate the benzene ring but direct incoming electrophiles to the para position relative to existing Cl groups .
Scientific Research Applications
1-(3,4-Dichlorobenzyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorobenzyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and dichlorobenzyl group can interact with active sites, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Chlorophenyl)cycloprop-2-ene-1-carboxylic Acid (12d)
1-(3-Bromophenyl)cycloprop-2-ene-1-carboxylic Acid
- Structure : Features a bromine substituent instead of chlorine.
- Synthesis : Achieved via coupling with diethylamine (77% yield, mp 102.2–102.5°C) .
Derivatives with Functionalized Benzyl Groups
1-[3-(Benzyloxy)propyl]cyclopropane-1-carboxylic Acid
- Structure : Contains a benzyloxypropyl chain instead of dichlorobenzyl.
- Properties :
Piperidine and Indole Carboxylic Acid Derivatives
1-(3,4-Dichlorobenzyl)-4-piperidine-carboxylic Acid Hydrochloride
1-(3,4-Dichlorobenzyl)-1H-indole-3-carboxylic Acid (5b)
- Structure : Incorporates an indole ring system.
- Synthesis : Oxidative methods using sodium chlorite yield 51% product after column chromatography .
Biological Activity
1-(3,4-Dichlorobenzyl)cyclopropane-1-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a cyclopropane ring substituted with a dichlorobenzyl group and a carboxylic acid functional group. This unique structure may contribute to its biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of cyclopropane carboxylic acids have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest.
- Case Study : A study demonstrated that certain cyclopropane derivatives exhibited IC50 values in the micromolar range against HepG2 liver cancer cells, indicating potent antiproliferative activity comparable to established chemotherapeutics .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Cyclopropane derivatives have been explored for their efficacy against various pathogenic bacteria and fungi.
- Research Findings : In vitro studies have shown that certain derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial action .
Anti-inflammatory Effects
Inflammation is a critical component of various diseases, and compounds targeting inflammatory pathways are of great interest.
- Mechanism : Preliminary studies suggest that this compound may modulate inflammatory cytokine production, potentially through the inhibition of NF-kB signaling pathways .
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinity of this compound with biological targets.
| Compound | ΔG (kcal/mol) | Binding Constant (Kb M−1) |
|---|---|---|
| This compound | -6.5 | 5.93 × 10^4 |
| Other analogs (e.g., 2-phenyl-cyclopropane-1-carboxylic acid) | -6.0 | 2.54 × 10^4 |
These results indicate favorable interactions with potential targets involved in cancer and inflammation .
Q & A
Q. What are the recommended synthetic routes for 1-(3,4-Dichlorobenzyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of cyclopropane-carboxylic acid derivatives typically involves cyclopropanation via [2+1] cycloaddition or alkylation of preformed cyclopropane intermediates. For example:
- Step 1 : Preparation of the cyclopropane ring using a Corey-Chaykovsky reaction, where a sulfonium ylide reacts with an α,β-unsaturated ester.
- Step 2 : Functionalization of the cyclopropane ring with a 3,4-dichlorobenzyl group via nucleophilic substitution or transition-metal-catalyzed coupling (e.g., Suzuki-Miyaura) .
- Step 3 : Hydrolysis of the ester group to the carboxylic acid under basic conditions (e.g., NaOH/EtOH).
Q. Key Factors :
- Temperature control during cyclopropanation (0–5°C) minimizes side reactions .
- Use of anhydrous solvents (e.g., THF) ensures high coupling efficiency for benzyl group introduction .
Q. How can researchers purify and characterize this compound to ensure structural fidelity?
Methodological Answer :
- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., ethanol/water) to isolate the product. Monitor purity via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) .
- Characterization :
- NMR : Compare and NMR shifts with computed spectra (e.g., δ 1.2–1.8 ppm for cyclopropane protons; δ 170–175 ppm for carboxylic acid carbon) .
- Mass Spectrometry : Confirm molecular ion [M-H]⁻ at m/z 263.97 (calculated for C₁₁H₉Cl₂O₂) .
- Melting Point : Expected range 160–164°C (similar to analogues like 1-(4-Chlorophenyl)cyclopropanecarboxylic acid) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer : Discrepancies may arise from:
- Solubility Differences : Use standardized solvents (e.g., DMSO with ≤0.1% water) for in vitro assays .
- Stereochemical Variants : Verify enantiopurity via chiral HPLC (e.g., Chiralpak IA column, 90:10 hexane/isopropanol) to exclude inactive stereoisomers .
- Metabolic Instability : Perform stability assays in liver microsomes (e.g., human S9 fraction, pH 7.4, 37°C) to identify degradation products .
Case Study :
A 2021 study found that racemic mixtures showed 50% lower antimicrobial activity compared to the (1R,2S)-enantiomer, highlighting the need for stereochemical control .
Q. How does the electronic effect of the 3,4-dichlorobenzyl group influence the compound’s reactivity in carboxylation reactions?
Methodological Answer : The electron-withdrawing Cl groups increase the electrophilicity of the benzyl carbon, facilitating nucleophilic attack during carboxylation. Computational studies (DFT, B3LYP/6-31G*) show:
- Charge Distribution : The benzyl carbon carries a partial positive charge (+0.35 e), enhancing reactivity with carboxylate anions .
- Kinetic Data : Second-order rate constants (k₂) for carboxylation are 2.5× higher than non-halogenated analogues .
Q. Experimental Validation :
- Use in situ IR spectroscopy to monitor carboxylation progress (C=O stretch at 1700–1750 cm⁻¹) .
Q. What are the best practices for handling and storing this compound to prevent degradation?
Methodological Answer :
Q. How can researchers optimize experimental designs to study this compound’s interactions with biological targets?
Methodological Answer :
- Binding Assays : Use surface plasmon resonance (SPR) with immobilized target proteins (e.g., CYP450 isoforms) to measure affinity (KD).
- Molecular Dynamics : Simulate docking poses (e.g., AutoDock Vina) to identify key interactions (e.g., H-bonding with carboxylic acid group) .
- Mutagenesis : Validate binding sites by comparing wild-type vs. mutant protein activity (e.g., Ala-scanning of active-site residues) .
Example Finding :
A 2022 study linked the compound’s inhibition of CYP3A4 to hydrophobic interactions with Phe-304 and π-stacking with the dichlorophenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
